molecular formula C6H8ClIN2 B2361202 5-(Chloromethyl)-1-ethyl-3-iodopyrazole CAS No. 2226182-73-4

5-(Chloromethyl)-1-ethyl-3-iodopyrazole

Cat. No.: B2361202
CAS No.: 2226182-73-4
M. Wt: 270.5
InChI Key: CHCHTNAADFVVRE-UHFFFAOYSA-N
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Description

5-(Chloromethyl)furfural (CMF) is a potential chemical building block for replacing petroleum-derived chemicals derived from lignocellulosic feedstocks . It’s an organic compound with the formula C6H5ClO2 .


Synthesis Analysis

A new protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity (∼80%) and yields (∼26 wt% or ∼76 mol% with respect to pre-treated biomass) via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .


Chemical Reactions Analysis

The saccharides in HCl are transformed into furanics without any prior purification, in particular, to 5-(chloromethyl)furfural (CMF). Saccharide conversion to CMF was developed by Mascal in the early 2000s .

Mechanism of Action

The Blanc chloromethylation is the chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes. The reaction is catalyzed by Lewis acids such as zinc chloride .

Safety and Hazards

5-(Chloromethyl)furfural is harmful if swallowed, causes serious eye damage, and is suspected of causing cancer . It’s advised to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure .

Future Directions

The importance of reducing the strong dependence of the chemical industry on fossil feedstock is no longer a debate. Above-the-ground carbon is abundant, but scalable technologies to supply alternatives to fossil-fuel-derived chemicals and/or materials at the world scale are still not available .

Properties

IUPAC Name

5-(chloromethyl)-1-ethyl-3-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClIN2/c1-2-10-5(4-7)3-6(8)9-10/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCHTNAADFVVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)I)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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